molecular formula C23H27ClFN3O4S B11347637 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11347637
M. Wt: 496.0 g/mol
InChI Key: JBQUAUSLHPUVKC-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and a benzyl moiety substituted with chlorine and fluorine atoms, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.

    Introduction of the Benzyl Group: The benzyl group, substituted with chlorine and fluorine, is introduced via a nucleophilic substitution reaction.

    Sulfonylation: The sulfonyl group is added using a sulfonyl chloride reagent under basic conditions.

    Final Coupling: The intermediate compounds are coupled under controlled conditions to form the final product.

Industrial Production Methods: Industrial production may involve optimizing the above synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl moiety.

    Reduction: Reduction reactions can target the sulfonyl group or the carboxamide group.

    Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the sulfonyl or carboxamide groups.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, useful in biochemical studies.

    Protein Binding: Studies on its interaction with proteins can provide insights into its biological activity.

Medicine:

    Drug Development: Potential as a lead compound for developing new pharmaceuticals targeting specific pathways.

    Therapeutic Applications: Investigated for its effects on various biological targets, including receptors and enzymes.

Industry:

    Chemical Manufacturing: Used in the synthesis of other complex molecules.

    Pharmaceuticals: Intermediate in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonyl and carboxamide groups play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

  • 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide
  • 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(methylcarbamoyl)phenyl]piperidine-4-carboxamide

Comparison:

  • Structural Differences: Variations in the substituents on the benzyl or piperidine rings.
  • Chemical Properties: Differences in reactivity and stability due to the presence of different functional groups.
  • Biological Activity: Unique binding affinities and mechanisms of action, leading to different biological effects.

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide stands out due to its specific combination of functional groups, offering unique opportunities for research and application in various fields.

Properties

Molecular Formula

C23H27ClFN3O4S

Molecular Weight

496.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H27ClFN3O4S/c1-2-12-26-23(30)17-6-3-4-9-21(17)27-22(29)16-10-13-28(14-11-16)33(31,32)15-18-19(24)7-5-8-20(18)25/h3-9,16H,2,10-15H2,1H3,(H,26,30)(H,27,29)

InChI Key

JBQUAUSLHPUVKC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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